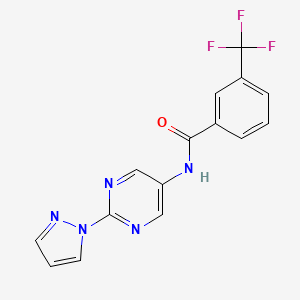

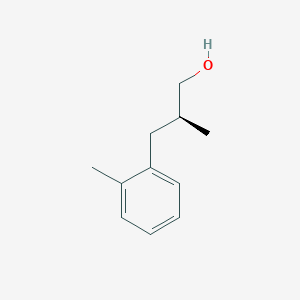

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

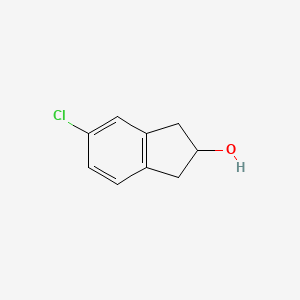

The compound "N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide" is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring and a benzamide moiety with a trifluoromethyl group. This structure is indicative of a class of compounds that have been explored for various biological activities, including antiviral, anticancer, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including cyclocondensation, alkylation, and amidation reactions. For instance, a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines were synthesized using cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, catalyzed by Ti(Oi-Pr)4 or BF3·OEt2 . Similarly, novel spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones were prepared by condensation of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with ketones .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using techniques such as X-ray crystallography, NMR, and mass spectroscopy. For example, the crystal structure of ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate was determined to confirm the synthesis . The solid-state structures of related compounds have been analyzed through Hirshfeld surface analysis, revealing that molecular sheets are primarily formed by hydrogen bonds .

Chemical Reactions Analysis

The reactivity of these compounds can lead to the formation of various derivatives. For instance, pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing a benzooxazole moiety were synthesized from N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine . Chemical transformations of related compounds have also been studied, leading to the synthesis of a wide range of 1,2-disubstituted benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data and thermal analysis. For example, a novel pyrazole derivative was characterized by FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction studies . Theoretical calculations, such as DFT, are used to predict molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties .

科学的研究の応用

Synthesis and Antiviral Activity The synthesis of novel benzamide-based 5-aminopyrazoles, including compounds structurally related to N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, demonstrates significant antiviral activities, particularly against the H5N1 strain of the influenza A virus. These compounds were synthesized through a new route involving the reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by various alkylation and hydrazine reactions. Eight synthesized compounds showed promising antiviral properties, suggesting potential applications in combating avian influenza viruses (Hebishy et al., 2020).

COX-2 Inhibition for Anti-inflammatory Applications Research into pyrazolo[3,4‐d]pyrimidine derivatives, closely related to the chemical structure of interest, revealed their significant potential as COX-2 selective inhibitors. This suggests a promising avenue for anti-inflammatory applications. The synthesized compounds exhibited superior inhibitory profiles against COX-2, highlighting their relevance in pharmacological research aimed at developing new anti-inflammatory agents (Raffa et al., 2009).

Anticancer and Anti-5-lipoxygenase Agents A study on the synthesis and biological evaluation of pyrazolopyrimidines derivatives identified compounds with dual anticancer and anti-5-lipoxygenase activities. These derivatives, akin to the chemical structure , open up new pathways for the development of therapeutic agents with potential applications in treating cancer and inflammatory diseases. The structure-activity relationship (SAR) analysis of these compounds contributes to understanding their mechanism of action and optimizing their therapeutic efficacy (Rahmouni et al., 2016).

Microwave-assisted Synthesis Incorporating Trifluoromethyl Moiety The microwave-assisted synthesis of heterocycles incorporating the trifluoromethyl group, similar to the trifluoromethyl benzamide core, highlights innovative approaches to synthesizing pyrazolo[1,5-a]pyrimidine and other related heterocycles. This method provides efficient pathways to derive compounds with potential biological activities, showcasing the versatility of such structures in drug design and synthesis (Shaaban, 2008).

特性

IUPAC Name |

N-(2-pyrazol-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N5O/c16-15(17,18)11-4-1-3-10(7-11)13(24)22-12-8-19-14(20-9-12)23-6-2-5-21-23/h1-9H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYPJHDXSPFWMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2526797.png)

![3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2526801.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)